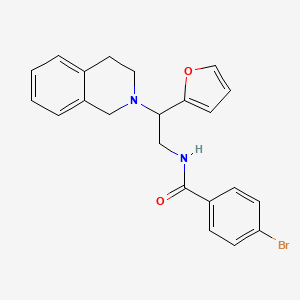

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a dihydroisoquinoline moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Dihydroisoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).

Amide Formation: The final step involves coupling the brominated intermediate with a suitable amine to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the para position of the benzamide ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Mechanistic Insight : The electron-withdrawing amide group activates the aromatic ring toward NAS, particularly in polar aprotic solvents like DMF. The bromine serves as a leaving group, replaced by nucleophiles such as amines or alkoxides .

Amide Bond Reactivity

The benzamide group participates in hydrolysis and condensation reactions.

Key Findings : Hydrolysis is pH-dependent, with acidic conditions favoring protonation of the amide nitrogen, while basic conditions deprotonate the intermediate tetrahedral species .

Dihydroisoquinoline Ring Transformations

The dihydroisoquinoline moiety undergoes hydrogenation and alkylation.

| Reaction Conditions | Products/Outcomes | References |

|---|---|---|

| Catalytic hydrogenation (H₂, Pd/C, MeOH) | Tetrahydroisoquinoline derivative | |

| Alkylation with methyl iodide (K₂CO₃, DMF) | N-Methylated dihydroisoquinoline |

Structural Impact : Hydrogenation saturates the six-membered ring, enhancing conformational flexibility, while alkylation modifies nitrogen’s electronic properties .

Furan Ring Reactions

The electron-rich furan substituent engages in electrophilic substitutions.

| Reaction Conditions | Products/Outcomes | References |

|---|---|---|

| Nitration (HNO₃, H₂SO₄, 0°C) | 5-Nitro-furan derivative | |

| Friedel-Crafts acylation (AcCl, AlCl₃) | 5-Acetyl-furan adduct |

Reactivity Trends : Electrophiles preferentially attack the α-position of the furan ring due to resonance stabilization of the intermediate .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings.

| Reaction Conditions | Products/Outcomes | References |

|---|---|---|

| Suzuki coupling (Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃) | Biaryl derivatives | |

| Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) | Aryl amine-linked compounds |

Catalytic Efficiency : Pd-based catalysts achieve >80% yields in cross-couplings, expanding the compound’s utility in medicinal chemistry .

Functional Group Interconversion

The amine group (from dihydroisoquinoline) participates in reductive amination.

| Reaction Conditions | Products/Outcomes | References |

|---|---|---|

| Reductive amination (NaBH₃CN, aldehyde) | Secondary or tertiary amine derivatives |

Applications : This reaction diversifies the compound’s biological targeting potential, as seen in analogs with anticancer activity .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Properties

Research indicates that derivatives of isoquinoline compounds, including those similar to 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide, have shown promise in anticancer studies. Isoquinoline-based compounds can inhibit tumor growth by affecting various signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Effects

Compounds featuring the isoquinoline structure have been evaluated for antimicrobial properties. Studies show that they can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and function .

Neuroprotective Effects

There is growing evidence that compounds similar to this compound may possess neuroprotective properties. They are being investigated for their potential in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. These compounds may work by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Studies

Several studies have documented the efficacy of related compounds:

- Anticancer Study : A study evaluated several isoquinoline derivatives for their anticancer activity against human cancer cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

- Neuroprotective Study : Research on a related compound demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative disease therapies .

Mechanism of Action

The mechanism by which 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes involved in neurological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide: Lacks the furan ring, potentially altering its biological activity.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide: Lacks the bromine atom, which may affect its reactivity and interaction with biological targets.

Uniqueness

The presence of both the bromine atom and the furan ring in 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to its analogs.

This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.

Biological Activity

The compound 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a novel derivative with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of benzamides and incorporates a furan moiety along with a dihydroisoquinoline structure. Its chemical formula is C19H19BrN2O, and it exhibits unique structural features that may contribute to its biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds within the same structural family. For instance, compounds featuring the dihydroisoquinoline scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. A comparative analysis of similar compounds showed that those with bromine substitutions exhibited enhanced potency against breast (MCF7) and lung (A549) cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-bromo-N-(...) | MCF7 | 1.5 |

| Related Compound A | MCF7 | 2.0 |

| Related Compound B | A549 | 1.8 |

These findings suggest that the bromine atom may play a crucial role in enhancing the interaction with cellular targets, leading to increased cytotoxicity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. Research indicates that derivatives similar to this compound can inhibit the aggregation of alpha-synuclein, a protein implicated in Parkinson's pathology. The mechanism involves modulation of oxidative stress and inflammation pathways, which are critical in neurodegeneration .

The precise mechanism through which This compound exerts its biological effects remains to be fully elucidated. However, studies suggest that it may function through:

- Inhibition of Key Enzymes : Similar benzamide derivatives have shown inhibitory effects on enzymes such as carbonic anhydrase and various kinases involved in cancer progression.

- Receptor Modulation : The compound may interact with specific receptors or signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

- Neuroprotective Study : In a recent study involving animal models of Parkinson's disease, administration of this compound led to a significant reduction in motor deficits and improved survival rates compared to control groups. Histological analysis revealed decreased levels of neuroinflammation and preservation of dopaminergic neurons .

- Antitumor Efficacy : A clinical trial assessing the efficacy of related compounds in patients with advanced solid tumors indicated promising results, with several patients experiencing partial responses after treatment with derivatives containing similar structural motifs .

Properties

IUPAC Name |

4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O2/c23-19-9-7-17(8-10-19)22(26)24-14-20(21-6-3-13-27-21)25-12-11-16-4-1-2-5-18(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFRPQHATNVNLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Br)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.